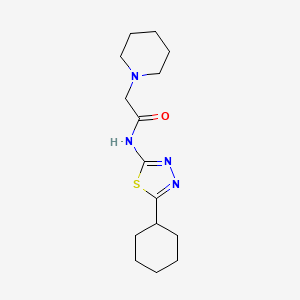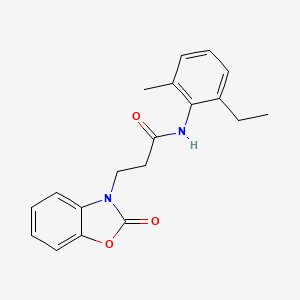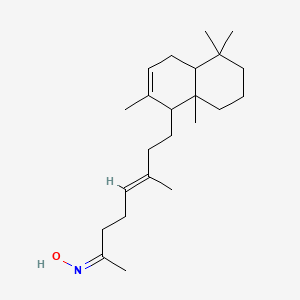![molecular formula C17H21N3O4S B5364241 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5364241.png)
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, commonly known as FMP-NH2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of FMP-NH2 involves the inhibition of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters and other biogenic amines. By inhibiting MAO, FMP-NH2 increases the levels of neurotransmitters in the brain, leading to improved cognitive function. Additionally, FMP-NH2 has been shown to modulate the activity of ion channels and receptors, which play a crucial role in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
FMP-NH2 has several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of MAO activity, and the modulation of ion channels and receptors. These effects result in improved cognitive function, enhanced synaptic plasticity, and the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
FMP-NH2 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, FMP-NH2 also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for research on FMP-NH2, including the development of new derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in other fields, such as pain management and addiction treatment, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of FMP-NH2 in humans, which could pave the way for its clinical development as a new drug candidate.
Méthodes De Synthèse
FMP-NH2 is synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-furylmethylamine, followed by the reduction of the nitro group to an amino group, and the subsequent coupling with piperidinecarboxylic acid. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
FMP-NH2 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FMP-NH2 has been shown to enhance the release of neurotransmitters, such as dopamine and norepinephrine, and improve cognitive function in animal models. In cancer research, FMP-NH2 has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, FMP-NH2 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-17(20-10-2-1-3-11-20)19-14-6-8-16(9-7-14)25(22,23)18-13-15-5-4-12-24-15/h4-9,12,18H,1-3,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDIMWWDIVDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5364167.png)


![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)
![[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)

![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5364233.png)

![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)



![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)